(E)-4-oxo-4-(1-phenylpropan-2-ylamino)but-2-enoic acid
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Overview
Description
(2E)-3-[(1-Phenylpropan-2-yl)carbamoyl]prop-2-enoic acid is an organic compound with a complex structure that includes a phenyl group, a carbamoyl group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(1-Phenylpropan-2-yl)carbamoyl]prop-2-enoic acid typically involves the reaction of 1-phenylpropan-2-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which then undergoes a dehydration step to form the final product. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(1-Phenylpropan-2-yl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
(2E)-3-[(1-Phenylpropan-2-yl)carbamoyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[(1-Phenylpropan-2-yl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Diterpenoids: Known for their role in plant chemical defense.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: Used in photocatalytic transformations.
Uniqueness
(2E)-3-[(1-Phenylpropan-2-yl)carbamoyl]prop-2-enoic acid is unique due to its specific structural features and the presence of both a phenyl group and a carbamoyl group
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(E)-4-oxo-4-(1-phenylpropan-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c1-10(9-11-5-3-2-4-6-11)14-12(15)7-8-13(16)17/h2-8,10H,9H2,1H3,(H,14,15)(H,16,17)/b8-7+ |
InChI Key |
PBKAUTSUBNRJGW-BQYQJAHWSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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